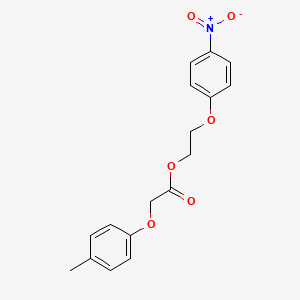

2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate

Description

Properties

IUPAC Name |

2-(4-nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-13-2-6-16(7-3-13)24-12-17(19)23-11-10-22-15-8-4-14(5-9-15)18(20)21/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWBSSSMCZPCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 2-(4-Aminophenoxy)ethyl 2-(4-methylphenoxy)acetate.

Reduction: 2-(4-Nitrophenoxy)ethanol and 2-(4-methylphenoxy)acetic acid.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy and methylphenoxy groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-Nitrophenoxy)acetate

- Molecular Formula: C₁₀H₁₁NO₅ .

- Molecular Weight : 225.20 g/mol .

- Crystallography: Monoclinic (space group P21/c), with lattice parameters a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, β = 92.59° .

- Reactivity: The nitro group facilitates reduction to amine derivatives (e.g., ethyl 2-(4-aminophenoxy)acetate via NH₄Cl/Fe reduction) .

Comparison :

- The target compound replaces the ethyl acetate group with a 4-methylphenoxyacetate, likely increasing hydrophobicity and altering crystal packing due to the methyl substituent .

Ethyl 4-Methylphenoxyacetate

Comparison :

- The absence of a nitro group reduces electrophilicity, making this compound less reactive toward nucleophiles compared to the target compound.

Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate

Comparison :

Ethyl 2-(4-Chloro-2-nitrophenyl)acetate

Comparison :

Comparative Data Table

*Hypothesized data based on structural analogs.

Biological Activity

2-(4-Nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate, a compound characterized by its unique structure, is being investigated for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C15H17NO5

- CAS Number: 392237-85-3

This compound consists of two phenoxy groups, one of which is substituted with a nitro group, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can enhance electron affinity, allowing for better interaction with nucleophilic sites on proteins and nucleic acids. This interaction may lead to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation: It could alter signaling pathways by binding to receptors or other cellular targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related nitrophenoxy compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Alkylation Reactions: Utilizing alkyl halides with phenolic compounds to form the acetate derivatives.

- Reduction Reactions: Reduction of nitro groups to amines can be performed under controlled conditions using reagents like ammonium chloride and iron powder .

Study on Antibacterial Properties

A study conducted on similar compounds revealed that the presence of the nitro group significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria. The IC50 values for these compounds were found to be in the low micromolar range, indicating strong antibacterial potential .

| Compound | IC50 (μM) | Bacterial Strain |

|---|---|---|

| Compound A | 5.0 | Staphylococcus aureus |

| Compound B | 3.8 | Escherichia coli |

| This compound | TBD | TBD |

Cytotoxicity Studies

Another investigation assessed the cytotoxic effects of related phenoxy compounds on cancer cell lines. The results indicated that modifications in the phenyl ring structure could lead to enhanced cytotoxicity against specific cancer types, suggesting a promising avenue for further research into the anticancer potential of this compound .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-nitrophenoxy)ethyl 2-(4-methylphenoxy)acetate, and what experimental parameters influence yield?

The compound can be synthesized via nucleophilic substitution or esterification. A typical method involves reacting 4-nitrophenol derivatives with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux in anhydrous acetone for 8–12 hours . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C avoids side reactions), and stoichiometric excess of the electrophilic reagent (1.2–1.5 equivalents). Yields >85% are achievable when moisture is strictly excluded .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its functional groups?

- NMR : The aromatic proton signals for the 4-nitrophenoxy group appear as a doublet (δ 8.1–8.3 ppm) due to para-substitution, while the 4-methylphenoxy group shows a singlet (δ 2.3 ppm) for the methyl protons and aromatic peaks at δ 6.8–7.1 ppm .

- IR : Strong absorption bands at 1730 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretching) confirm the ester and nitro groups .

- Mass Spectrometry : A molecular ion peak at m/z 347 (M⁺) and fragment ions at m/z 139 (4-nitrophenoxyethyl) and 167 (4-methylphenoxyacetate) are diagnostic .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

Recrystallization from ethanol/water (3:1 v/v) is effective due to the compound’s moderate solubility in hot ethanol. Alternatively, column chromatography using silica gel and a hexane:ethyl acetate (4:1) eluent resolves co-eluting byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with retention time consistency .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitro-group introduction in related phenoxyacetate derivatives?

Nitration typically occurs at the para position due to the electron-donating effect of the phenoxy group, which directs electrophilic substitution. Computational studies (DFT calculations) reveal that the transition state for para-nitration has a lower activation energy (ΔG‡ ≈ 25 kJ/mol) compared to meta or ortho positions . Experimental validation via kinetic isotope effects (KIE) and substituent-directed nitration in analogues supports this .

Q. How do steric and electronic factors influence the hydrolysis kinetics of the ester linkage under physiological conditions?

Hydrolysis rates depend on pH and substituent effects:

- Acidic conditions : The 4-nitrophenoxy group stabilizes the transition state via resonance, accelerating hydrolysis (k = 0.12 h⁻¹ at pH 2).

- Basic conditions : The electron-withdrawing nitro group increases electrophilicity of the carbonyl, enhancing saponification (k = 1.8 h⁻¹ at pH 10) . Steric hindrance from the 4-methylphenoxy group reduces accessibility to nucleophiles, decreasing rates by ~30% compared to unsubstituted analogues .

Q. What strategies resolve contradictory data in biological activity assays, such as inconsistent enzyme inhibition results?

- Control experiments : Verify compound stability under assay conditions (e.g., DMSO concentration ≤1% to avoid solvent interference) .

- Orthogonal assays : Cross-validate using fluorescence-based and radiometric assays to rule out method-specific artifacts .

- Docking studies : Perform molecular dynamics simulations to identify binding poses that explain variability (e.g., nitro group orientation affecting hydrogen bonding with catalytic residues) .

Methodological Considerations

Q. How can computational tools like quantum chemistry improve reaction design for derivatives of this compound?

Software such as Gaussian or ORCA enables transition-state modeling to predict regioselectivity and optimize catalysts. For example, Fukui function analysis identifies nucleophilic/electrophilic sites, guiding functionalization at the 4-methylphenoxy group . Machine learning (e.g., Chemprop) can screen solvent/reagent combinations to maximize yield .

Q. What experimental design principles mitigate over-reduction of the nitro group during catalytic hydrogenation?

- Catalyst choice : Use Pd/C with controlled H₂ pressure (2–3 atm) to halt reduction at the amine stage.

- Additives : NH₄OAc (1 equiv) suppresses further reduction by stabilizing the intermediate .

- In-situ monitoring : FTIR tracking of NO₂ → NH₂ conversion (disappearance of 1520 cm⁻¹ peak) ensures reaction termination at the desired step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.